molecular formula C18H19N3O4 B8284719 N-(4-((6-(2-Methoxyethoxy)-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide

N-(4-((6-(2-Methoxyethoxy)-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide

Cat. No.: B8284719
M. Wt: 341.4 g/mol
InChI Key: XPTMFJXLRAPVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((6-(2-Methoxyethoxy)-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-[[6-(2-methoxyethoxy)-1H-indol-5-yl]oxy]pyridin-2-yl]acetamide

InChI

InChI=1S/C18H19N3O4/c1-12(22)21-18-10-14(4-6-20-18)25-17-9-13-3-5-19-15(13)11-16(17)24-8-7-23-2/h3-6,9-11,19H,7-8H2,1-2H3,(H,20,21,22)

InChI Key

XPTMFJXLRAPVNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)OC2=C(C=C3C(=C2)C=CN3)OCCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-(2-Methoxyethoxy)-1H-indol-5-ol described in Production Example 20-4 (3.94 g, 19.0 mmol) and N-(4-chloropyridin-2-yl)acetamide described in Production Example 1-5 (3.25 g, 19.0 mmol) were dissolved in dimethylsulfoxide (25 mL), then 97% potassium tert-butoxide (2.20 g, 19.0 mmol) was added at room temperature, and the mixture was heated and stirred at 150° C. for 13 hours. Water and ethyl acetate were added to the reaction liquid at mom temperature for partition. The aqueous layer was extracted with ethyl acetate three times and the combined organic layer was washed with water. The organic layer was dried over anhydrous sodium sulfate. The drying agent was filtered off and the filtrate was concentrated under vacuum, and then the resultant was purified with NH silica gel column chromatography (n-heptane:ethyl acetate=2:3-0:1-ethyl acetate:methanol=49:1-9:1). The target fraction was concentrated under vacuum to obtain the title compound (3.45 g, 53%).
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Example 20-4
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Example 1-5
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53%

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